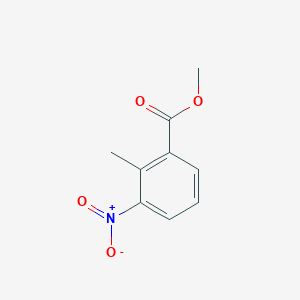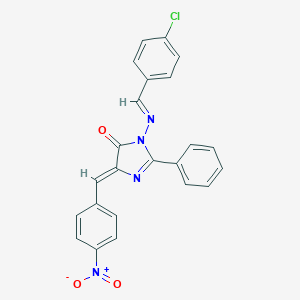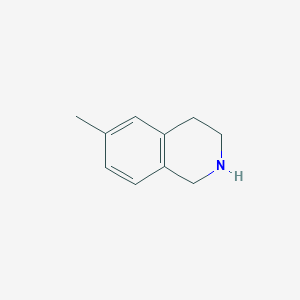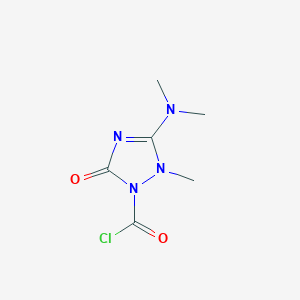
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride, also known as DMCTC, is a chemical compound that has been widely used in scientific research. It is a carbonyl chloride derivative of 1,2,4-triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. DMCTC is a highly reactive compound that can be easily synthesized and used as a reagent in various chemical reactions.
Mecanismo De Acción
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a highly reactive compound that can react with various nucleophiles such as amines, alcohols, and thiols. The reaction between 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride and nucleophiles results in the formation of carbamates, which are stable compounds that can be easily isolated and purified. The reaction between 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride and nucleophiles is a nucleophilic substitution reaction that proceeds via an intermediate chloroformate.
Efectos Bioquímicos Y Fisiológicos
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity and is generally considered safe to handle in a laboratory setting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a highly reactive compound that can be easily synthesized and used as a reagent in various chemical reactions. Its high reactivity makes it a useful tool for the synthesis of various organic compounds. However, its reactivity can also be a limitation, as it may react with unintended nucleophiles in a reaction mixture.
Direcciones Futuras
There are several future directions for the use of 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride in scientific research. One potential direction is the synthesis of novel triazole derivatives that exhibit specific biological activities. Another potential direction is the synthesis of fluorescent dyes that can be used for imaging biological processes. Additionally, 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be used as a reagent for the synthesis of other heterocyclic compounds, which may have potential applications in drug discovery.
Métodos De Síntesis
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be synthesized by reacting 3-(dimethylamino)-1,2,4-triazole with thionyl chloride in the presence of a catalyst such as pyridine. The reaction yields 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride as a white solid that is highly soluble in polar solvents such as methanol and acetonitrile.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of triazole derivatives, which have been shown to exhibit a wide range of biological activities such as antimicrobial, anticancer, and antiviral properties. 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has also been used in the synthesis of fluorescent dyes, which are useful tools for studying biological processes.
Propiedades
Número CAS |
135633-83-9 |
|---|---|
Nombre del producto |
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride |
Fórmula molecular |
C6H9ClN4O2 |
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2-methyl-5-oxo-1,2,4-triazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClN4O2/c1-9(2)5-8-6(13)11(4(7)12)10(5)3/h1-3H3 |
Clave InChI |
UHWVWWWCOBUSDD-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=O)N1C(=O)Cl)N(C)C |
SMILES canónico |
CN1C(=NC(=O)N1C(=O)Cl)N(C)C |
Sinónimos |
1H-1,2,4-Triazole-1-carbonyl chloride, 3-(dimethylamino)-2,5-dihydro-2-methyl-5-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



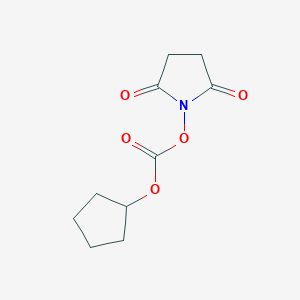
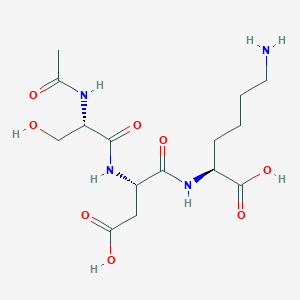


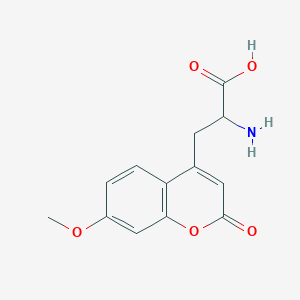
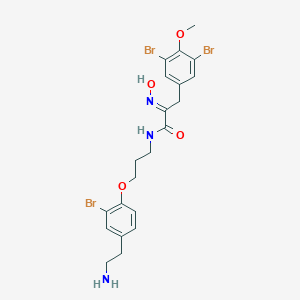

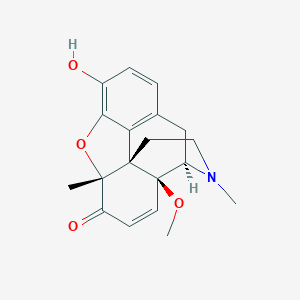
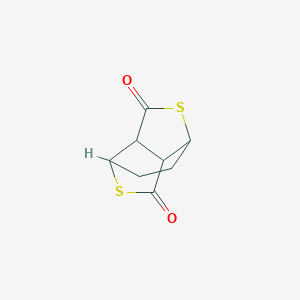

![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)
